molecular formula C20H36O3 B12442708 1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)-

1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)-

Cat. No.: B12442708
M. Wt: 324.5 g/mol
InChI Key: OBDGLMHTEAXTDJ-QNTAIWHDSA-N
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Description

1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups and a phenanthrene backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanediol, 1-(1,2,3,4,4a,4balpha,5,6,7,8,8a,9,10,10a-tetradecahydro-8abeta-hydroxy-2alpha,4abeta,8,8-tetramethyl-2-phenanthryl)- is unique due to its complex structure, which provides multiple functional groups and a phenanthrene core. This complexity allows for diverse chemical reactions and applications, distinguishing it from simpler glycols .

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1

InChI Key

OBDGLMHTEAXTDJ-QNTAIWHDSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(C(C1)CC[C@]3(C2CCCC3(C)C)O)C)C(CO)O

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C

Origin of Product

United States

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